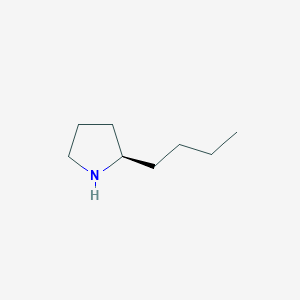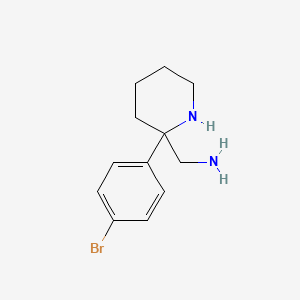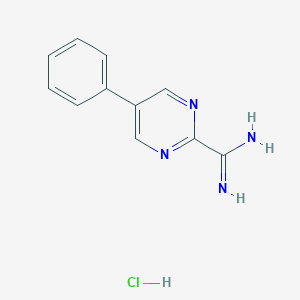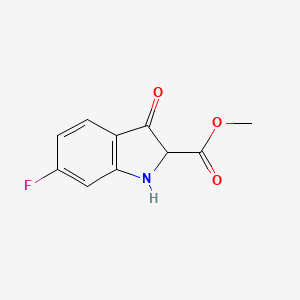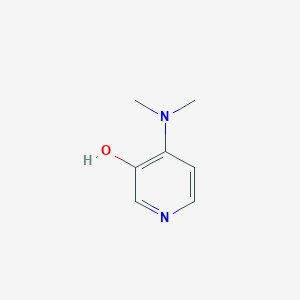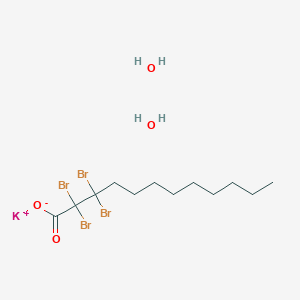
Potassium 2,2,3,3-tetrabromododecanoate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,2,3,3-tetrabromododecanoate dihydrate is a chemical compound with the molecular formula C12H23Br4KO4 and a molecular weight of 590.02 g/mol . It is a potassium salt of a tetrabrominated dodecanoic acid and is typically found in its dihydrate form. This compound is known for its unique brominated structure, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,3,3-tetrabromododecanoate dihydrate typically involves the bromination of dodecanoic acid followed by neutralization with potassium hydroxide. The reaction conditions often include:
Bromination: Dodecanoic acid is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2,2,3,3 positions.
Neutralization: The brominated dodecanoic acid is then neutralized with potassium hydroxide to form the potassium salt. The reaction is typically conducted in an aqueous medium to facilitate the formation of the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control the bromination process efficiently.
Purification: The product is purified through crystallization and filtration to obtain the dihydrate form with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2,2,3,3-tetrabromododecanoate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The brominated compound can be reduced to form less brominated or debrominated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of less brominated or debrominated dodecanoic acids.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Potassium 2,2,3,3-tetrabromododecanoate dihydrate has several scientific research applications:
Biology: Studied for its potential biological activity due to the presence of bromine atoms.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of Potassium 2,2,3,3-tetrabromododecanoate dihydrate involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in:
Electrophilic Reactions: Acting as electrophiles in substitution reactions.
Radical Reactions: Participating in radical-mediated processes.
Coordination Chemistry: Forming coordination complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetrabromopalladate(II): Another brominated potassium salt with different metal coordination.
Potassium hexacyanoferrate(III): A potassium salt with a different anionic structure and applications.
Uniqueness
Potassium 2,2,3,3-tetrabromododecanoate dihydrate is unique due to its specific tetrabrominated dodecanoic acid structure, which imparts distinct reactivity and applications compared to other brominated potassium salts.
Propriétés
Formule moléculaire |
C12H23Br4KO4 |
|---|---|
Poids moléculaire |
590.02 g/mol |
Nom IUPAC |
potassium;2,2,3,3-tetrabromododecanoate;dihydrate |
InChI |
InChI=1S/C12H20Br4O2.K.2H2O/c1-2-3-4-5-6-7-8-9-11(13,14)12(15,16)10(17)18;;;/h2-9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |
Clé InChI |
MMEGZZSXCPMLAT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(C(C(=O)[O-])(Br)Br)(Br)Br.O.O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


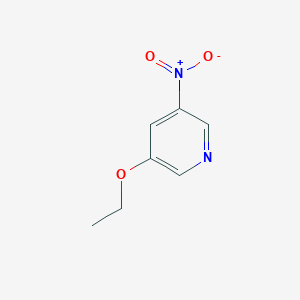
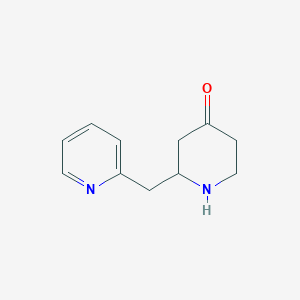
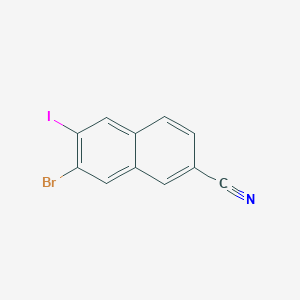
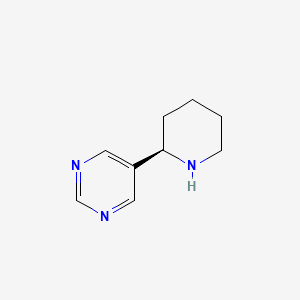
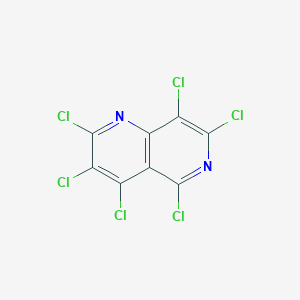
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
